N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide: is an organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a hydroxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylphenyl isocyanate, is synthesized through the reaction of 3-fluoro-4-methylphenylamine with phosgene or a similar reagent.
Coupling with Pyrimidine Derivative: The intermediate is then reacted with a suitable pyrimidine derivative under conditions that promote amide bond formation. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Material Science: Explored for its properties in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atom enhances its binding affinity and specificity, while the hydroxypyrimidine moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
- N-(3-bromo-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
Uniqueness
Compared to its analogs, N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug development.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2/c1-7-2-3-8(4-9(7)13)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHBJFNBHLDERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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